2-Amino-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known by its chemical identifiers and CAS number 2097947-26-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and an amino group, which contributes to its unique biological activity. The structural formula can be represented as follows:
Property | Value |
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Molecular Weight | 235.31 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO and ethanol |
Antiproliferative Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HeLa and MDA-MB-231 cell lines, indicating their potential as anticancer agents .
In a comparative study, 2-amino-pyridin-3-carbonitriles were synthesized and evaluated for their activity against human adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A). The results indicated that several compounds from this class exhibited IC50 values ranging from 2.4 to 10 μM against PDE10A, highlighting their potential as multi-target ligands .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been suggested that the compound may modulate the activity of adenosine receptors, which play crucial roles in various physiological processes including cell proliferation and apoptosis .
Study on Anticancer Properties
In a detailed investigation into the antiproliferative effects of pyridine derivatives, researchers found that modifications in the chemical structure led to improved potency against cancer cell lines. For example, introducing hydroxyl groups significantly enhanced the activity against HeLa cells, with IC50 values dropping to as low as 0.021 μM for certain derivatives .
Pharmacological Evaluation
Another study focused on the pharmacological profiling of synthesized ligands targeting A1R and A2AR. The selectivity and potency were assessed using CHO cells transfected with human receptors, revealing that several derivatives showed promising selectivity over off-targets .
Properties
IUPAC Name |
2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYURUFTPQWKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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